Cas no 276860-60-7 (2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol)
2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-((2S,6R)-2,6-dimethylmorpholino)ethanol
- 2-((2S,6R)-2,6-dimethylmorpholino)ethanol, cis
- 2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol
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- Inchi: 1S/C8H17NO2/c1-7-5-9(3-4-10)6-8(2)11-7/h7-8,10H,3-6H2,1-2H3/t7-,8+
- InChI Key: VAFPVCCEXLHAGE-OCAPTIKFSA-N
- SMILES: C(O)CN1C[C@@H](C)O[C@@H](C)C1
2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1236546-0.05g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 0.05g |
$86.0 | 2023-06-08 | |
| Enamine | EN300-1236546-0.1g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 0.1g |
$129.0 | 2023-06-08 | |
| Enamine | EN300-1236546-0.25g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 0.25g |
$183.0 | 2023-06-08 | |
| Enamine | EN300-1236546-0.5g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 0.5g |
$342.0 | 2023-06-08 | |
| Enamine | EN300-1236546-1.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 1g |
$457.0 | 2023-06-08 | |
| Enamine | EN300-1236546-2.5g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 2.5g |
$894.0 | 2023-06-08 | |
| Enamine | EN300-1236546-5.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 5g |
$1322.0 | 2023-06-08 | |
| Enamine | EN300-1236546-10.0g |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol, cis |
276860-60-7 | 95% | 10g |
$1962.0 | 2023-06-08 | |
| Enamine | EN300-1236546-50mg |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol |
276860-60-7 | 95.0% | 50mg |
$86.0 | 2023-10-02 | |
| Enamine | EN300-1236546-100mg |
2-[(2R,6S)-2,6-dimethylmorpholin-4-yl]ethan-1-ol |
276860-60-7 | 95.0% | 100mg |
$129.0 | 2023-10-02 |
2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol Related Literature
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
Additional information on 2-(2R,6S)-2,6-dimethylmorpholin-4-ylethan-1-ol
2-(2R,6S)-2,6-Dimethylmorpholin-4-yl Ethan-1-ol: A Comprehensive Overview
The compound with CAS No. 276860-60-7, commonly referred to as 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we delve into the details of its structure, synthesis, properties, and recent advancements in its utilization.
Morpholine derivatives have long been recognized for their versatility in organic synthesis and medicinal chemistry. The 2-(2R,6S)-configuration of this compound introduces stereochemical complexity, which is often crucial for biological activity. Recent studies have highlighted the importance of stereochemistry in drug design, particularly in optimizing pharmacokinetic profiles and minimizing adverse effects. The dimethyl substitution at positions 2 and 6 of the morpholine ring further enhances the molecule's stability and bioavailability.
The synthesis of 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol involves a multi-step process that combines principles from stereochemistry and catalytic chemistry. Researchers have employed asymmetric catalysis to achieve high enantiomeric excess (ee) in the formation of the morpholine ring. This approach not only ensures the correct stereochemistry but also minimizes the environmental impact by reducing waste generation. The use of enantioselective catalysts has been a focal point in recent studies, with promising results reported in peer-reviewed journals.
One of the most exciting developments involving this compound is its application in drug delivery systems. The hydroxyl group at position 4 of the morpholine ring allows for functionalization, enabling the attachment of various bioactive molecules. This feature makes it an ideal candidate for designing prodrugs or targeted drug delivery agents. Recent research has demonstrated its potential as a carrier for anticancer drugs, where it enhances drug solubility and reduces systemic toxicity.
In terms of pharmacological activity, 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol has shown promise in modulating enzyme activity relevant to neurological disorders. Studies conducted on animal models suggest that it may inhibit key enzymes involved in neurodegenerative processes without causing significant side effects. These findings have sparked interest among pharmaceutical companies exploring new treatments for conditions such as Alzheimer's disease.
The morpholine backbone is also known for its ability to form stable macrocycles, which are valuable in supramolecular chemistry. Recent advancements in self-assembling systems have leveraged this property to create nanoscale structures with applications in sensing and catalysis. The inclusion of dimethyl groups further enhances the molecule's ability to participate in such systems by providing additional steric bulk and electronic modulation.
From an environmental standpoint, the synthesis and application of CAS No. 276860-60-7 align with green chemistry principles. The use of renewable feedstocks and energy-efficient reaction conditions has been emphasized in recent studies, reducing the overall carbon footprint associated with its production. This commitment to sustainability is crucial as industries strive to meet global environmental standards.
In conclusion, 2-(2R,6S)-2,6-dimethylmorpholin-4-yl ethan-1-ol represents a versatile platform for advancing organic synthesis and drug development. Its unique structure, combined with cutting-edge synthetic methods and applications across multiple fields, underscores its importance in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, it stands poised to make significant contributions to both academic and industrial sectors.
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